12-(2,2,2-TRIFLUOROACETAMIDO)DODECANOIC ACID
Overview
Description
12-(2,2,2-TRIFLUOROACETAMIDO)DODECANOIC ACID is a synthetic organic compound with the molecular formula C14H24F3NO3 It is characterized by the presence of a dodecanoic acid backbone with a trifluoroacetyl group attached to the amino group at the 12th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 12-[(trifluoroacetyl)amino]- typically involves the reaction of dodecanoic acid with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Dodecanoic acid+Trifluoroacetic anhydride→Dodecanoic acid, 12-[(trifluoroacetyl)amino]-
Industrial Production Methods
In an industrial setting, the production of dodecanoic acid, 12-[(trifluoroacetyl)amino]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
12-(2,2,2-TRIFLUOROACETAMIDO)DODECANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to an amino group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
12-(2,2,2-TRIFLUOROACETAMIDO)DODECANOIC ACID has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dodecanoic acid, 12-[(trifluoroacetyl)amino]- exerts its effects involves interactions with specific molecular targets. The trifluoroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or alter cellular processes, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
12-Aminododecanoic acid: Contains an amino group instead of the trifluoroacetyl group, leading to different biological and chemical behavior.
Uniqueness
12-(2,2,2-TRIFLUOROACETAMIDO)DODECANOIC ACID is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electrophilicity and potential for specific interactions with biological targets.
This comprehensive overview highlights the significance of dodecanoic acid, 12-[(trifluoroacetyl)amino]- in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
124051-56-5 |
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Molecular Formula |
C14H24F3NO3 |
Molecular Weight |
311.34 g/mol |
IUPAC Name |
12-[(2,2,2-trifluoroacetyl)amino]dodecanoic acid |
InChI |
InChI=1S/C14H24F3NO3/c15-14(16,17)13(21)18-11-9-7-5-3-1-2-4-6-8-10-12(19)20/h1-11H2,(H,18,21)(H,19,20) |
InChI Key |
BGMHCFDQJXHECB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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